N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE
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Overview
Description
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Formation of Pyrimidinylsulfanyl Acetamide: The pyrimidinylsulfanyl moiety can be synthesized by reacting pyrimidine derivatives with thiols, followed by acylation with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, solvent selection, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring or the pyrimidinylsulfanyl moiety, potentially leading to the cleavage of sulfur-containing bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole or pyrimidinylsulfanyl derivatives
Substitution: Substituted pyrimidine or thiadiazole derivatives
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.
Anti-inflammatory Agents: These compounds can also act as anti-inflammatory agents by inhibiting specific enzymes or pathways.
Industry
Agriculture: Thiadiazole derivatives are used as pesticides and herbicides.
Pharmaceuticals: They are explored for drug development due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can interact with metal ions or active sites of enzymes, while the pyrimidinylsulfanyl moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylsulfanyl)acetamide
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylsulfanyl)acetamide
Uniqueness
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is unique due to the presence of the cyclohexyl group, which can influence its lipophilicity, steric properties, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(9-21-13-15-7-4-8-16-13)17-14-19-18-12(22-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPBDHUEORBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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